TEAD ligand 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

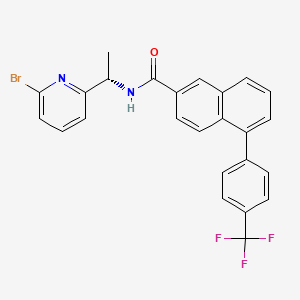

C25H18BrF3N2O |

|---|---|

Peso molecular |

499.3 g/mol |

Nombre IUPAC |

N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C25H18BrF3N2O/c1-15(22-6-3-7-23(26)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(27,28)29/h2-15H,1H3,(H,30,32)/t15-/m0/s1 |

Clave InChI |

JDMMPOSIISTKIN-HNNXBMFYSA-N |

SMILES isomérico |

C[C@@H](C1=NC(=CC=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |

SMILES canónico |

CC(C1=NC(=CC=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

Discovery and Synthesis of Novel TEAD Ligands: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core strategies, experimental designs, and chemical synthesis of next-generation inhibitors targeting the TEAD family of transcription factors.

Introduction

The Transcriptional Enhanced Associate Domain (TEAD) family of proteins (TEAD1-4) are critical downstream effectors of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[1][2] In numerous cancers, dysregulation of the Hippo pathway leads to the constitutive activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][3] YAP and TAZ themselves lack DNA-binding domains and exert their oncogenic functions by binding to TEAD proteins, which in turn drive the expression of genes that promote cell growth, proliferation, and metastasis.[1][3] Consequently, the disruption of the YAP/TAZ-TEAD protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for a variety of solid tumors.[2] This technical guide provides a comprehensive overview of the discovery and synthesis of novel TEAD ligands, with a focus on data-driven methodologies and practical experimental protocols for researchers in the field of drug development.

The Hippo-YAP-TEAD Signaling Pathway: A Key Oncogenic Axis

The Hippo pathway is a complex kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ by promoting their cytoplasmic sequestration and subsequent degradation.[4] In many cancer contexts, upstream mutations in the Hippo pathway, such as in NF2, lead to the dephosphorylation and nuclear translocation of YAP/TAZ.[1] In the nucleus, YAP/TAZ bind to TEAD transcription factors, initiating a pro-tumorigenic gene expression program.[3]

Below is a diagram illustrating the core components and regulatory logic of the Hippo-YAP-TEAD signaling pathway.

Caption: The Hippo Signaling Pathway.

Strategies for Targeting TEAD

Two primary strategies have been successfully employed to inhibit the oncogenic activity of the TEAD-YAP/TAZ complex:

-

Disruption of the Protein-Protein Interface: This approach aims to directly block the binding of YAP/TAZ to TEAD. The YAP-TEAD interaction surface is extensive, but "hotspot" regions, particularly interface 3 which involves a twisted-coil of YAP fitting into a hydrophobic pocket on TEAD, have been targeted with peptide and small molecule inhibitors.[5]

-

Allosteric Inhibition via the Palmitate Pocket: TEAD proteins undergo auto-palmitoylation, a post-translational modification where a palmitate molecule covalently attaches to a conserved cysteine residue within a central lipid-binding pocket.[6] This modification is crucial for TEAD stability and its interaction with YAP/TAZ.[6] Small molecules that bind to this pocket can allosterically inhibit the YAP/TAZ-TEAD interaction and/or lead to TEAD degradation.[6] Both reversible and covalent inhibitors targeting this pocket have been developed.[7]

Quantitative Data on Novel TEAD Ligands

The following tables summarize the in vitro and cell-based activities of representative TEAD inhibitors from different structural classes.

Table 1: Small Molecule Inhibitors Targeting the TEAD Palmitate Pocket

| Compound Name | Target(s) | Assay Type | IC50 / EC50 | Reference(s) |

| K-975 | pan-TEAD (covalent) | CTGF Reporter Assay (NCI-H661) | ~70% inhibition at 10 µM | [3] |

| Cell Proliferation (NF2-null MPM) | - | Potent inhibition | [3] | |

| MYF-03-176 (22) | pan-TEAD (covalent) | TEAD Transcription Reporter Assay | 17 ± 5 nM | [5] |

| Cell Proliferation (NCI-H226) | 24 nM | [5] | ||

| TM2 | TEAD2, TEAD4 | TEAD Auto-palmitoylation (in vitro) | 156 nM (TEAD2), 38 nM (TEAD4) | [8] |

| JM7 | pan-TEAD | YAP Transcriptional Reporter Assay | 972 nM | |

| DC-TEAD3in03 | TEAD3 selective (covalent) | Activity-Based Protein Profiling | 0.16 ± 0.03 µM | |

| GAL4-TEAD3 Reporter Assay | 1.15 µM |

Table 2: Peptide and Other Inhibitors of the YAP-TEAD Interaction

| Compound Name | Target(s) | Assay Type | IC50 / Kd | Reference(s) |

| YAP (84-100) peptide | TEAD1 | YAP-TEAD Interaction | 37 µM | [5] |

| Verteporfin | YAP-TEAD Interaction | TEAD Transcriptional Activity | Significant inhibition | |

| Cell Growth (Retinoblastoma) | 4-5 µM (LD50) | |||

| mCMY020 | pan-TEAD (covalent) | Cell Proliferation (NCI-H226) | 261.3 nM | [1] |

| Cell Proliferation (NCI-H2052) | 228.7 nM | [1] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful discovery and characterization of novel TEAD ligands. Below are methodologies for key in vitro and cell-based assays.

Fluorescence Polarization (FP) Assay for YAP-TEAD Interaction

This assay quantitatively measures the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.

-

Principle: A fluorescently labeled peptide derived from the TEAD-binding domain of YAP (e.g., TMR-YAP) is incubated with the purified YAP-binding domain (YBD) of a TEAD protein. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger TEAD protein, the tumbling rate slows, leading to an increase in fluorescence polarization. Test compounds that disrupt this interaction will cause a decrease in polarization.

-

Workflow Diagram:

Caption: Fluorescence Polarization Assay Workflow.

-

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Prepare a 2X solution of TEAD4-YBD (e.g., 2 µM) in Assay Buffer.

-

Prepare a 2X solution of TMR-labeled YAP peptide (e.g., 100 nM) in Assay Buffer.

-

Prepare serial dilutions of test compounds in DMSO, then dilute in Assay Buffer to a 4X final concentration.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of 4X test compound or DMSO vehicle to appropriate wells.

-

Add 5 µL of 2X TEAD4-YBD to all wells.

-

Add 10 µL of 2X TMR-YAP peptide to all wells.

-

Mix gently and incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for TMR (e.g., excitation ~530 nm, emission ~580 nm).

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

TEAD Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of TEAD in response to inhibitors.

-

Principle: Cells are engineered to stably or transiently express a luciferase reporter gene under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). When the Hippo pathway is inactive, nuclear YAP/TAZ binds to TEAD, driving the expression of luciferase. Inhibitors of the YAP-TEAD interaction or TEAD activity will reduce luciferase expression, which can be quantified by measuring luminescence. A constitutively expressed Renilla luciferase is often co-transfected as an internal control for normalization.

-

Workflow Diagram:

Caption: TEAD Luciferase Reporter Assay Workflow.

-

Detailed Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T or a cancer cell line with high YAP/TAZ activity (e.g., NCI-H226) in 96-well plates.

-

Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or DMSO vehicle.

-

-

Lysis and Luminescence Measurement:

-

Incubate for another 24-48 hours.

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of TEAD transcriptional activity relative to DMSO-treated cells.

-

Determine EC50 values by plotting the normalized activity against the logarithm of the compound concentration.

-

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound with TEAD in a cellular environment.

-

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with a test compound and then heated to a specific temperature. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble TEAD protein remaining after the heat challenge is quantified, typically by Western blotting or other protein detection methods. An increase in the amount of soluble TEAD in the presence of a compound indicates direct target engagement.

-

Workflow Diagram:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

-

Detailed Protocol:

-

Cell Treatment:

-

Culture cells to near confluency.

-

Treat cells with the test compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

-

Protein Quantification:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Quantify the amount of soluble TEAD protein in the supernatant by Western blotting using a TEAD-specific antibody.

-

-

Data Analysis:

-

Generate a "melt curve" by plotting the amount of soluble TEAD as a function of temperature for both vehicle- and compound-treated samples.

-

A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and target engagement.

-

-

Synthesis of Novel TEAD Ligands

The development of potent and selective TEAD inhibitors relies on sophisticated medicinal chemistry efforts. Covalent inhibitors targeting the palmitate pocket have shown particular promise. Below is a representative synthetic scheme for a pyrimidine-based covalent TEAD inhibitor.

Caption: Representative Synthesis of a Covalent TEAD Inhibitor.

This generalized scheme illustrates a common strategy where a core scaffold, such as a pyrimidine, is elaborated through coupling reactions and functional group manipulations to introduce moieties that occupy the different sub-pockets of the TEAD palmitate binding site. The final step often involves the installation of a reactive "warhead," such as an acrylamide, which forms a covalent bond with the conserved cysteine residue in the TEAD active site. For a detailed synthetic route, refer to Lu et al., J. Med. Chem. 2023.[5]

Conclusion and Future Directions

The targeting of the YAP/TAZ-TEAD transcriptional complex represents a validated and highly promising strategy for the development of novel cancer therapeutics. The discovery of the druggable palmitate pocket has opened up new avenues for the design of potent and selective allosteric inhibitors, including covalent modifiers. The experimental workflows and protocols outlined in this guide provide a robust framework for the identification and characterization of new TEAD ligands. Future efforts in this field will likely focus on the development of isoform-selective TEAD inhibitors to potentially mitigate off-target effects and enhance the therapeutic window, as well as the exploration of TEAD inhibitors in combination with other targeted therapies to overcome drug resistance.[5] The continued integration of structural biology, computational chemistry, and innovative screening technologies will undoubtedly accelerate the translation of novel TEAD inhibitors from the laboratory to the clinic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]

An In-depth Technical Guide to TEAD Ligand 1: Structure, Properties, and Applications in PROTAC-mediated TEAD Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TEAD Ligand 1, a crucial building block in the development of potent and selective TEAD-targeting Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure and properties, and detail the experimental protocols for its application in the degradation of TEAD proteins, key components of the Hippo signaling pathway.

Chemical Structure and Properties of this compound

This compound serves as the TEAD-binding moiety in the synthesis of TEAD-targeting PROTACs. Its chemical properties are summarized in the table below. The structure is provided by its SMILES notation and has been referenced in the synthesis of TEAD degrader-1.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₂₅H₁₈BrF₃N₂O |

| Molecular Weight | 499.32 g/mol |

| CAS Number | 2971850-47-0 |

| SMILES | O=C(C1=CC=C2C(C3=CC=C(C(F)(F)F)C=C3)=CC=CC2=C1)N--INVALID-LINK--C |

| Appearance | Solid |

| Purity | ≥98.0% |

| Solubility | Soluble in DMSO |

Note: The TEAD ligand itself is a precursor used to synthesize the active PROTAC molecules. The biological activity data presented in the subsequent sections pertain to the PROTACs derived from this ligand.

The Hippo-YAP/TAZ-TEAD Signaling Pathway and PROTAC-mediated Degradation

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2] When the pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell growth and proliferation.[2] Dysregulation of the Hippo pathway is implicated in various cancers.[2]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein (in this case, this compound), a ligand for an E3 ubiquitin ligase (such as thalidomide for Cereblon), and a linker connecting the two. The PROTAC simultaneously binds to the target protein and the E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

References

An In-depth Technical Guide on the Mechanism of Action of TEAD Ligand 1 (VT107)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of TEAD Ligand 1, also known as VT107. This small molecule is a crucial component of the PROTAC (Proteolysis Targeting Chimera) TEAD degrader-1 (also referred to as compound 27 in associated literature), a novel therapeutic agent designed to target the transcriptional enhanced associate domain (TEAD) family of proteins. This document will delve into the molecular interactions, signaling pathways, and cellular consequences of TEAD engagement by this ligand, with a focus on its role within the PROTAC degrader context. Detailed experimental protocols and quantitative data from seminal studies are presented to provide a thorough understanding for researchers in oncology and drug discovery.

Introduction: The Hippo-YAP-TEAD Signaling Axis and Its Therapeutic Targeting

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of various cancers, leading to uncontrolled cell growth and tumor progression. The downstream effectors of this pathway, YAP (Yes-associated protein) and its paralog TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to the TEAD family of transcription factors (TEAD1-4).[1][2] The formation of the YAP/TAZ-TEAD complex is a pivotal event that drives the transcription of pro-proliferative and anti-apoptotic genes.[1]

Given the central role of the YAP/TAZ-TEAD interaction in oncogenesis, disrupting this complex has emerged as a promising therapeutic strategy. This compound (VT107) is a pan-TEAD inhibitor that has been ingeniously utilized as the TEAD-binding moiety in a heterobifunctional PROTAC degrader.[1] This guide will elucidate the mechanism by which VT107 engages TEAD and, in the context of the PROTAC, leads to its targeted degradation.

Mechanism of Action of this compound (VT107)

This compound (VT107) functions as a pan-TEAD inhibitor, meaning it can bind to all four TEAD isoforms (TEAD1-4).[1] The primary mechanism of action for many TEAD inhibitors, including VT107, is the disruption of the protein-protein interaction between TEAD and its co-activators, YAP and TAZ. This is often achieved by binding to a conserved palmitate-binding pocket on the TEAD protein. While the specific binding mode of VT107 is that of a pan-TEAD inhibitor, its utility has been most prominently showcased as a component of a PROTAC.

Role in PROTAC TEAD Degrader-1

In the context of PROTAC TEAD degrader-1, this compound (VT107) serves as the "warhead" that specifically recognizes and binds to the TEAD protein. The PROTAC molecule is a chimeric compound that also includes a linker and a ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1]

The binding of this compound to TEAD facilitates the recruitment of the CRBN E3 ligase complex to the TEAD protein. This proximity induces the ubiquitination of TEAD, marking it for degradation by the proteasome.[1] This targeted degradation of TEAD effectively removes it from the cellular environment, thereby preventing the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex and halting the expression of downstream target genes.[1]

Quantitative Data

The biological activity of PROTAC TEAD degrader-1, which incorporates this compound (VT107), has been characterized in various assays. The following table summarizes the key quantitative data from the study by Li et al. (2024).[1][3]

| Parameter | Cell Line | Value | Reference |

| Antiproliferative Activity (IC50) | NCI-H226 (NF2-deficient) | 0.21 µM | [3] |

| TEAD2 Degradation (DC50) | 293T (Flag-TEAD2 transfected) | 54.1 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of PROTAC TEAD degrader-1 containing this compound.

Cell Culture

-

Cell Line: NCI-H226 (human mesothelioma, NF2-deficient) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for TEAD Degradation

This assay is used to quantify the reduction in TEAD protein levels following treatment with the PROTAC degrader.

-

Cell Treatment: NCI-H226 cells were seeded in 6-well plates and allowed to attach overnight. The cells were then treated with various concentrations of PROTAC TEAD degrader-1 for specified time points (e.g., 8 hours).

-

Lysate Preparation: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The lysates were centrifuged to remove cell debris, and the supernatant containing the total protein was collected.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against pan-TEAD. After washing, the membrane was incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to measure the changes in the mRNA levels of YAP/TAZ-TEAD target genes.

-

Cell Treatment and RNA Extraction: NCI-H226 cells were treated with PROTAC TEAD degrader-1 (e.g., 0.5 and 1 µM for 8 hours). Total RNA was then extracted from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA was reverse-transcribed into cDNA using a reverse transcription kit.

-

qPCR: The qPCR was performed using a real-time PCR system with SYBR Green master mix. Specific primers for TEAD target genes (e.g., CYR61, CTGF, IGFBP3, AMOTL2, NPPB) and a housekeeping gene (e.g., GAPDH) for normalization were used.

-

Data Analysis: The relative expression of the target genes was calculated using the 2-ΔΔCt method.

Cell Proliferation Assay

This assay determines the effect of the PROTAC degrader on the viability and growth of cancer cells.

-

Cell Seeding: NCI-H226 cells were seeded in 96-well plates at a specific density.

-

Compound Treatment: After 24 hours, the cells were treated with a serial dilution of PROTAC TEAD degrader-1.

-

Incubation: The plates were incubated for a defined period (e.g., 72 hours).

-

Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Conclusion

This compound (VT107) is a pan-TEAD inhibitor that serves as a key component of the targeted protein degrader, PROTAC TEAD degrader-1. Its mechanism of action within this chimeric molecule is to specifically bind to TEAD proteins, thereby facilitating their ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the levels of TEAD, disruption of the oncogenic YAP/TAZ-TEAD transcriptional program, and inhibition of cancer cell proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and develop TEAD-targeted therapies.

References

- 1. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Binding Affinity of the Pan-TEAD Inhibitor GNE-7883 to TEAD Isoforms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The TEAD family of transcription factors (TEAD1-4) are central regulators of the Hippo signaling pathway, which plays a critical role in organ size control, cell proliferation, and tumorigenesis. The interaction between TEADs and their co-activators, YAP and TAZ, is a key driver of oncogenic gene expression in various cancers. Consequently, the development of small molecule inhibitors that disrupt the TEAD-YAP/TAZ interaction is a promising therapeutic strategy. This guide provides a detailed analysis of the binding affinity of a potent, allosteric, and reversible pan-TEAD inhibitor, GNE-7883, to all four human TEAD isoforms. GNE-7883 binds to the central lipid pocket of TEAD proteins, leading to the disruption of the TEAD-YAP/TAZ interaction.[1][2]

GNE-7883 Binding Affinity to TEAD Isoforms

GNE-7883 has been characterized as a potent pan-TEAD inhibitor, demonstrating activity against all four TEAD paralogs. The inhibitory activity is determined by measuring the displacement of a fluorescently labeled YAP peptide from the TEAD protein in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC50) values for GNE-7883 against each TEAD isoform are summarized in the table below.

| TEAD Isoform | Ligand | Assay Type | IC50 (μM) |

| TEAD1 | GNE-7883 | TR-FRET | 0.019 |

| TEAD2 | GNE-7883 | TR-FRET | 0.017 |

| TEAD3 | GNE-7883 | TR-FRET | 0.012 |

| TEAD4 | GNE-7883 | TR-FRET | 0.021 |

Data sourced from Hagenbeek et al., Nature Cancer, 2023.[1]

Signaling Pathway

The Hippo signaling pathway is a key regulator of tissue growth and its dysregulation is frequently observed in cancer.[3] In its active state ("Hippo ON"), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional co-activators YAP and TAZ. Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. When the Hippo pathway is inactive ("Hippo OFF"), unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.[3] GNE-7883 acts by binding to the lipid pocket of TEAD proteins, which allosterically inhibits the binding of YAP and TAZ, thereby suppressing this oncogenic transcriptional program.[1]

References

- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

The Emerging Role of TEAD1 Ligands in Modulating the Hippo Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the role of TEA Domain Transcription Factor 1 (TEAD1) ligands in the context of the Hippo signaling pathway. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action of TEAD1, its significance as a therapeutic target, and comprehensive experimental protocols for its investigation.

Introduction to the Hippo Pathway and TEAD1

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is frequently implicated in a variety of human cancers, making its components attractive targets for therapeutic intervention.[3][4] The transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of the Hippo pathway.[5] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis.[6][7]

TEAD1, a key member of this family, is a crucial mediator of the oncogenic functions of YAP/TAZ. The interaction between YAP/TAZ and TEAD1 is a critical node for signal transduction in the Hippo pathway. Consequently, inhibiting this protein-protein interaction has emerged as a promising strategy for cancer therapy.[4][8] This has led to the development of small molecule inhibitors that target TEAD1, often referred to as TEAD1 ligands.

Mechanism of Action of TEAD1 Ligands

Recent advancements have led to the discovery of potent and selective small molecule inhibitors of TEADs. These compounds typically function by binding to a conserved central palmitoylation pocket within the TEAD protein.[4][9] This pocket is essential for the post-translational modification of TEADs, a process critical for their stability and interaction with YAP/TAZ.[1][9] By occupying this pocket, TEAD inhibitors can allosterically disrupt the YAP/TAZ-TEAD interaction, thereby inhibiting TEAD-dependent gene transcription and suppressing tumor growth.[4][8]

Below is a diagram illustrating the core Hippo signaling pathway and the mechanism of action of TEAD inhibitors.

Quantitative Data on TEAD1 Inhibitors

Several small molecule TEAD inhibitors are currently under investigation. Below is a summary of publicly available quantitative data for some of these compounds.

| Compound | Target | Assay Type | IC50 | Cell Line | Reference |

| K-975 | Pan-TEAD | TEAD Reporter Assay | ~70% inhibition at 1-10µM | NCI-H661/CTGF-Luc | [10] |

| Cell Proliferation | < 1 µM | MSTO-211H, NCI-H2052 | [11] | ||

| VT104 | Pan-TEAD | YAP Reporter Assay | 10.4 nM | Not specified | [12] |

| Cell Proliferation | 0-1000 nM | NF2 mutant/defective cell lines | [13] | ||

| IAG933 | Pan-TEAD | TEAD4 Binding Assay | 9 nM | Cell-free | [14] |

| Cell Proliferation (GI50) | 13-91 nM | Mesothelioma cell lines | [14] | ||

| YAP Reporter Gene Assay | 48 nM | NCI-H2052 | [14] | ||

| mCMY020 | Pan-TEAD | TEAD-Luciferase Assay | 162.1 nM | Not specified | [1] |

| Cell Proliferation | 261.3 nM | NCI-H226 | [1] | ||

| Cell Proliferation | 228.7 nM | NCI-H2052 | [1] | ||

| CPD3.1 | Pan-TEAD | TEAD1 Reporter Assay | 40 µM | HeLa | [6] |

| TEAD2 Reporter Assay | 33 µM | HeLa | [6] | ||

| TEAD3 Reporter Assay | 44 µM | HeLa | [6] | ||

| TEAD4 Reporter Assay | 36 µM | HeLa | [6] | ||

| BY03 | YAP-TEAD1 Interaction | Luciferase Reporter Assay | 1.5 µM | A375 | [3] |

| Surface Plasmon Resonance (KD) | 9.4 µM | Cell-free | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize TEAD1 ligands.

TEAD-Responsive Luciferase Reporter Assay

This assay is fundamental for assessing the transcriptional activity of the TEAD-YAP/TAZ complex.

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with an active Hippo pathway like MCF7) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[7][15]

-

Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., containing multiple TEAD binding sites like 8xGTIIC) and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency). Optionally, co-transfect with plasmids expressing YAP and TEAD1 to enhance the reporter signal.[11][16]

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing the TEAD1 ligand at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[15][17]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Co-Immunoprecipitation (Co-IP) for YAP-TEAD1 Interaction

Co-IP is used to verify the physical interaction between YAP and TEAD1 and to assess the ability of a ligand to disrupt this interaction.

Protocol:

-

Cell Culture and Transfection: Transfect cells (e.g., HEK293T) with expression vectors for epitopetagged YAP (e.g., HA-YAP) and TEAD1 (e.g., FLAG-TEAD1).

-

Compound Treatment: Treat the transfected cells with the TEAD1 ligand or vehicle for a specified time (e.g., 24 hours).[1]

-

Cell Lysis: Lyse the cells in a mild, non-denaturing immunoprecipitation buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against one of the epitope tags (e.g., anti-FLAG antibody) overnight at 4°C. Then, add protein A/G-conjugated beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the other epitope tag (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein.[2]

Chromatin Immunoprecipitation (ChIP) Sequencing

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like TEAD1 and to assess how a ligand affects its chromatin occupancy.

Protocol:

-

Cell Culture and Cross-linking: Grow cells to a high density and cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to TEAD1 overnight. Use a non-specific IgG as a control.[2][16]

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.[18]

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of TEAD1 enrichment. Compare the TEAD1 binding profiles in ligand-treated versus vehicle-treated cells to identify changes in chromatin occupancy.[19]

Conclusion and Future Directions

The development of specific TEAD1 ligands represents a significant advancement in the quest to therapeutically target the Hippo pathway. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these promising new agents. Future research will likely focus on the development of TEAD isoform-specific inhibitors, the elucidation of resistance mechanisms, and the exploration of combination therapies to enhance anti-tumor efficacy. The continued investigation into the intricate role of TEAD1 and its modulation by small molecule ligands holds great promise for the future of cancer treatment.

References

- 1. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPS1 shapes YAP/TEAD-dependent transcription in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. VT104 (VT-104) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Genome-wide association between YAP/TAZ/TEAD and AP-1 at enhancers drives oncogenic growth - PMC [pmc.ncbi.nlm.nih.gov]

TEAD Ligand 1: A Tool for Interrogating TEAD Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing TEAD ligands, with a focus on "TEAD ligand 1," as chemical tools to investigate the complex biology of Transcriptional Enhanced Associate Domain (TEAD) transcription factors. We will delve into the core principles of TEAD signaling, present methodologies for studying TEAD function, and offer a framework for leveraging these ligands in drug discovery and development.

Introduction to TEAD Biology

The TEAD family of transcription factors (TEAD1-4) are central players in cellular signaling, acting as the primary downstream effectors of the Hippo signaling pathway.[1][2][3] They are crucial for regulating gene expression programs that control cell proliferation, differentiation, tissue homeostasis, and development.[1][2][3][4] Dysregulation of TEAD activity is a hallmark of various cancers, making them a compelling target for therapeutic intervention.[5][6][7]

TEAD proteins themselves do not possess intrinsic transcriptional activation domains. Their activity is dependent on the recruitment of co-activators, most notably YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][4] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEADs, leading to the transcription of target genes that promote cell growth and inhibit apoptosis.[1][8] Conversely, activation of the Hippo pathway results in the phosphorylation and cytoplasmic sequestration of YAP/TAZ, thereby inhibiting TEAD-mediated transcription.[4]

Beyond the canonical Hippo pathway, TEAD activity is also modulated by other signaling cascades, including the EGFR-RAS-RAF-MAPK, Wnt, and TGF-β pathways, highlighting a complex regulatory network.[5][6]

This compound: A Chemical Probe for TEAD Function

This compound has been identified as a specific ligand for TEAD proteins.[9][10][11][12] Its primary utility described in the literature is as a precursor for the synthesis of "PROTAC TEAD degrader-1".[9][10][11][12] This positions this compound as a valuable chemical tool for researchers employing targeted protein degradation strategies to study TEAD biology. By incorporating this ligand into a Proteolysis-Targeting Chimera (PROTAC), researchers can induce the degradation of TEAD proteins, allowing for the investigation of the functional consequences of TEAD loss.

Quantitative Data on TEAD Ligands and Inhibitors

Table 1: In Vitro Activity of Representative TEAD Inhibitors

| Compound | Target(s) | Assay Type | IC50 | Reference |

| CPD3.1 | YAP-TEAD Interaction | Luciferase Reporter Assay | 33-44 µM (for TEAD1-4) | [13] |

| IAG933 | YAP/TAZ-TEAD Interaction | TR-FRET | 11-26 nM (Cell-based) | [14] |

| K-975 | Pan-TEAD (Covalent) | Cell Proliferation | Not specified | [7] |

| SWTX-143 | Pan-TEAD (Irreversible) | TEAD Reporter Assay | Potent inhibition | [15] |

| GNE-7883 | Pan-TEAD (Lipid Pocket) | Cell Proliferation | ~330 nM (Lipid pocket affinity) | [16] |

| Compound 2 | Pan-TEAD (Lipid Pocket) | Cell Proliferation | ~20 nM (Lipid pocket affinity) | [16] |

Table 2: Cellular and In Vivo Activity of Representative TEAD Inhibitors

| Compound | Cell Line(s) | Endpoint | Effect | Reference |

| CPD3.1 | HeLa | Cell Proliferation (EdU) | Inhibition | [13] |

| IAG933 | MSTO-211H, NCI-H226 | Target Gene Expression | Inhibition (IC50: 11-26 nM) | [14] |

| SW-682 | Mesothelioma cells | Cell Proliferation | Inhibition | [7] |

| K-975 | NF2-deficient mesothelioma | Tumor Growth (Xenograft) | Suppression | [7] |

| VT1, VT2 | NF2-null schwannoma | Tumor Growth (In vivo) | Shrinkage | [7] |

Visualizing TEAD Signaling and Experimental Workflows

To better understand the intricate relationships in TEAD biology and the experimental approaches to study them, the following diagrams are provided.

Caption: The canonical Hippo-YAP/TAZ-TEAD signaling pathway.

Caption: A typical workflow for characterizing a TEAD inhibitor in vitro.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to study the effects of TEAD ligands and inhibitors.

5.1. Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol is designed to determine if a TEAD ligand disrupts the interaction between YAP and TEAD.

Materials:

-

Cancer cell line with active Hippo signaling (e.g., NCI-H2052, MSTO-211H).[14]

-

TEAD ligand/inhibitor.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: Anti-TEAD antibody for immunoprecipitation, Anti-YAP and Anti-TAZ antibodies for Western blotting.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

SDS-PAGE gels and Western blotting reagents.

Protocol:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the TEAD ligand/inhibitor at various concentrations for a specified time (e.g., 4 hours).[14] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-TEAD antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-YAP and anti-TAZ antibodies to detect co-immunoprecipitated proteins.

-

The amount of YAP/TAZ detected is indicative of the extent of interaction with TEAD. A reduction in the signal in treated samples compared to the control suggests disruption of the interaction.

-

5.2. Luciferase Reporter Assay for TEAD Transcriptional Activity

This assay quantifies the transcriptional activity of TEAD in response to a compound.

Materials:

-

HEK293 cells or other suitable cell line.

-

TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase).[13][15]

-

A control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

TEAD ligand/inhibitor.

-

Dual-luciferase reporter assay system.

Protocol:

-

Transfection: Co-transfect cells with the TEAD-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid. For some experiments, co-transfection with a YAP-expressing plasmid can be used to stimulate TEAD activity.[13]

-

Treatment: After transfection (e.g., 24 hours), treat the cells with the TEAD ligand/inhibitor at various concentrations for a defined period (e.g., 6 hours).[13]

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells according to the dual-luciferase assay kit instructions.

-

Measure both firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in TEAD activity relative to the vehicle control.

-

Dose-response curves can be generated to determine the IC50 of the compound.[13]

-

5.3. Cell Proliferation Assay (EdU Incorporation)

This assay measures the effect of a TEAD ligand on DNA synthesis, a marker of cell proliferation.

Materials:

-

Cancer cell line of interest.

-

TEAD ligand/inhibitor.

-

EdU (5-ethynyl-2'-deoxyuridine) labeling reagent.

-

Click-iT® EdU cell proliferation kit (or equivalent) for detection.

-

Fluorescence microscope or flow cytometer.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to attach. Treat with the TEAD ligand/inhibitor for a desired duration (e.g., 18 hours).[13]

-

EdU Labeling: Add EdU to the cell culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 6 hours).[13]

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent-based buffer.

-

EdU Detection: Perform the click reaction by adding the detection cocktail containing a fluorescent azide, which will covalently bind to the alkyne group of the incorporated EdU.

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope. The percentage of fluorescently labeled cells (EdU-positive) can be quantified.

-

Alternatively, analyze the cells by flow cytometry to get a quantitative measure of the proportion of cells in S-phase.

-

A decrease in the percentage of EdU-positive cells in treated samples indicates an anti-proliferative effect.

-

Conclusion

This compound, and other related small molecules, represent powerful tools for dissecting the multifaceted roles of TEAD transcription factors in health and disease. By employing the experimental approaches outlined in this guide, researchers can effectively probe TEAD signaling pathways, validate TEAD as a therapeutic target, and advance the development of novel cancer therapies. The continued exploration of such chemical probes will undoubtedly deepen our understanding of TEAD biology and its therapeutic potential.

References

- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the Hippo Pathway Transcription Factor TEAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma [frontiersin.org]

- 7. Frontiers | Targeting TEAD in cancer [frontiersin.org]

- 8. blog.cellsignal.com [blog.cellsignal.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. amsbio.com [amsbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. pnas.org [pnas.org]

Characterization of TEAD Ligand-Protein Interactions: A Technical Guide on GNE-7883

This technical guide provides an in-depth analysis of the interaction between the potent, allosteric pan-TEAD inhibitor, GNE-7883, and the TEA Domain (TEAD) family of transcription factors. GNE-7883 serves as a prime exemplar of a "TEAD Ligand 1" that effectively disrupts the oncogenic YAP/TAZ-TEAD protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and drug discovery related to the Hippo signaling pathway.

Introduction: The Hippo Pathway and TEAD Proteins

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is a key driver in various cancers.[3][4] The downstream effectors of this pathway, YAP (Yes-associated protein) and its paralog TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to the TEAD family of transcription factors (TEAD1-4).[5] This interaction is essential for activating a transcriptional program that promotes cell growth and survival.[6] Consequently, inhibiting the interaction between YAP/TAZ and TEAD proteins represents a compelling therapeutic strategy for cancers with a dysregulated Hippo pathway.[1][7][8]

TEAD proteins possess a conserved central lipid pocket which is occupied by a palmitate molecule in their active state.[5][7][9] This pocket has emerged as a druggable site for small molecules that can allosterically modulate the YAP/TAZ binding interface.[1] GNE-7883 is a potent small-molecule inhibitor discovered to bind within this lipid pocket, leading to the allosteric blockade of the YAP/TAZ-TEAD interaction across all four human TEAD paralogs.[10]

Quantitative Data Presentation

The following tables summarize the key quantitative data for GNE-7883 and its precursor, compound 1, in biochemical and cellular assays.

Table 1: Biochemical Activity of GNE-7883 and Compound 1

| Compound | TEAD3-YAP TR-FRET IC50 (µM) | TEAD4-YAP/TAZ Interaction |

| Compound 1 | 1.4 | Marked differences, >50 µM for TEAD4[10] |

| GNE-7883 | Potent inhibitor | Pan-TEAD inhibitor[10] |

Data extracted from Hagenbeek et al., Nature Cancer, 2023.[10]

Table 2: Cellular Activity of GNE-7883

| Cell Line | Cancer Type | Key Genetic Alteration | Effect of GNE-7883 |

| NCI-H226 | Mesothelioma | NF2-deficient | Inhibition of cell growth[10][11] |

| MSTO-211H | Mesothelioma | YAP/TAZ-dependent | Inhibition of cell growth[10] |

| OVCAR-8 | Ovarian Cancer | Hippo pathway altered | Inhibition of cell growth[10] |

| HCC1576 | Breast Cancer | Hippo pathway altered | Inhibition of cell growth[10] |

Data extracted from Hagenbeek et al., Nature Cancer, 2023.[10]

Signaling Pathway and Mechanism of Action

GNE-7883 acts as an allosteric inhibitor of the TEAD-YAP/TAZ interaction. The following diagram illustrates the Hippo signaling pathway and the point of intervention for GNE-7883.

References

- 1. pnas.org [pnas.org]

- 2. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]

- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Early-Stage Research on TEAD Inhibitors and Their Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2] Its dysregulation is a common feature in various human cancers, leading to uncontrolled cell proliferation and survival.[1][3] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[1][4] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[3][5][6] This interaction is crucial for activating the transcription of pro-proliferative and anti-apoptotic genes, driving tumorigenesis.[3][6] Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy for a range of cancers.[4][7][8][9]

This technical guide provides a comprehensive overview of the core aspects of early-stage research into TEAD inhibitors. It covers the primary mechanisms of inhibition, summarizes quantitative data for representative compounds, details common experimental protocols, and visualizes key pathways and workflows.

The Hippo Signaling Pathway and TEAD Activation

The canonical Hippo pathway consists of a core kinase cascade. When the pathway is active, typically in response to signals like high cell density, the MST1/2 kinases phosphorylate and activate the LATS1/2 kinases.[1] LATS1/2 then phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm by 14-3-3 proteins and subsequent degradation.[1] When the pathway is "off" due to mutations (e.g., in NF2) or other upstream signals, YAP/TAZ are not phosphorylated, allowing them to enter the nucleus and bind to TEAD transcription factors to drive gene expression.[1][2][3]

Mechanisms of TEAD Inhibition

Therapeutic strategies to block TEAD activity primarily fall into two categories: disrupting the direct protein-protein interaction (PPI) with YAP/TAZ or allosterically inhibiting TEAD function by targeting its lipid-binding pocket.

-

YAP/TAZ-TEAD PPI Disruptors : These molecules are designed to physically block the binding surfaces between YAP/TAZ and TEAD.[4] The interaction involves multiple interfaces, with "interface 3," an omega-loop on YAP binding to a hydrophobic pocket on TEAD, being a key druggable site.[10][11]

-

Allosteric Inhibitors (Palmitate Pocket Binders) : TEAD factors require a post-translational modification—autopalmitoylation—at a conserved cysteine residue for stability and full co-activator binding.[12][13] Small molecules that bind to the central lipid-binding pocket where palmitate normally resides can allosterically prevent YAP/TAZ binding, destabilize the TEAD protein, and inhibit its transcriptional activity.[2][4][12] Some inhibitors that bind this pocket act covalently, forming a permanent bond with the cysteine residue.[9][14]

Quantitative Data of Representative TEAD Inhibitors

The development of TEAD inhibitors has yielded several compounds with varying potencies and mechanisms. The following tables summarize key quantitative data for selected early-stage inhibitors. Note: Assay conditions can vary significantly between studies, affecting absolute values. This data is for comparative purposes.[15]

Table 1: Allosteric TEAD Inhibitors (Palmitate Pocket Binders)

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| K-975 | Pan-TEAD (covalent) | Malignant Pleural Mesothelioma Cell Viability | ~10-100 nM | [13][16] |

| VT3989 | Pan-TEAD | Hippo-mutant tumor models | N/A (Clinical Efficacy) | [2] |

| IK-930 | TEAD1-specific | Cell Viability (NF2-mutant cells) | ~5-20 nM | [16] |

| JM7 | Pan-TEAD | YAP Transcriptional Reporter (8xGTIIC-Fluc) | 972 nM | [12] |

| GNE-7883 | Pan-TEAD (reversible) | TEAD3-YAP TR-FRET | 1.4 µM (Initial Hit) | [17] |

| mCMY020 | Pan-TEAD (covalent) | Cell Proliferation (Hippo deficient) | Sub-micromolar | [14] |

| Flufenamic Acid | Pan-TEAD | TEAD4/YAP Reporter | ~125 µM | [18] |

Table 2: YAP/TAZ-TEAD Protein-Protein Interaction (PPI) Inhibitors

| Compound | Target Interface | Assay Type | IC50 / Ki | Reference |

| Verteporfin | YAP-TEAD complex | N/A (Mechanism debated) | N/A | [16] |

| Celastrol | YAP-TEAD complex | Co-immunoprecipitation | ~1 µM | [19][20] |

| Patent-22 | Interface 3 (Ω-loop) | FP-based competition assay | Ki = 1.3 µM | [10] |

| KNS1/2/3 series | YAP-TEAD complex | FP-based competition assay | IC50 = 3-10 µM | [21] |

Experimental Protocols

Accurate evaluation of TEAD inhibitors requires robust and reliable assays. Below are detailed methodologies for key experiments commonly used in early-stage research.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a sensitive, homogeneous assay ideal for high-throughput screening (HTS) to identify compounds that disrupt the YAP-TEAD interaction.[17][22]

Principle: A long-lifetime lanthanide (e.g., Europium or Terbium) chelate-labeled donor molecule (e.g., anti-GST-Eu on a GST-TEAD protein) is brought into proximity with a fluorescent acceptor molecule (e.g., a biotinylated YAP peptide bound to streptavidin-APC) through the YAP-TEAD interaction. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors that disrupt the interaction decrease the FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

TEAD Protein: Recombinant, purified GST-tagged TEAD (YAP-binding domain) is labeled with a Terbium-conjugated anti-GST antibody.

-

YAP Peptide: A biotinylated peptide corresponding to a key TEAD-binding region of YAP (e.g., residues 50-100) is complexed with a fluorescent acceptor like allophycocyanin (APC)-labeled streptavidin.

-

Test Compounds: Serially diluted in DMSO, then further diluted in assay buffer. Final DMSO concentration should be kept below 1%.

-

-

Assay Procedure (384-well plate format):

-

Dispense 5 µL of test compound or DMSO vehicle control into assay wells.

-

Add 5 µL of the donor solution (e.g., 4 nM GST-TEAD pre-incubated with 2 nM Tb-anti-GST antibody). Incubate for 30 minutes at room temperature.[23][24]

-

Add 10 µL of the acceptor solution (e.g., 20 nM biotin-YAP peptide pre-incubated with 10 nM Streptavidin-APC).

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader. Measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).[25]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio: (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000.

-

Normalize the data to controls: % Inhibition = 100 * (1 - [Signalcompound - Signalmin] / [Signalmax - Signalmin]), where 'max' is the DMSO control and 'min' is a high concentration of an unlabeled YAP peptide competitor.

-

Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Fluorescence Polarization (FP) Assay

FP is another common biophysical assay used to quantify binding interactions in solution, suitable for screening and determining binding affinities (Kd) or inhibitory constants (Ki).[10]

Principle: A small, fluorescently labeled peptide (the "probe," e.g., TMR-labeled YAP peptide) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this probe binds to a much larger protein (e.g., TEAD), its tumbling slows dramatically, leading to a high polarization signal. A test compound that competitively binds to TEAD and displaces the fluorescent probe will cause a decrease in polarization.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.

-

TEAD Protein: Purified, recombinant TEAD (YAP-binding domain).

-

Fluorescent Probe: A synthetic YAP peptide (e.g., residues 84-100) labeled with a fluorophore like Tetramethylrhodamine (TMR) or Fluorescein (FITC).[10][21] The final concentration should be low (e.g., 10-50 nM) and ideally below the Kd.

-

Test Compounds: Prepared as described for the TR-FRET assay.

-

-

Assay Procedure (384-well black, non-binding plate): [26]

-

To determine the apparent Kd, titrate increasing concentrations of TEAD protein against a fixed concentration of the fluorescent probe.

-

For the competition assay, prepare a solution containing TEAD protein (at a concentration of ~3-5 times the Kd) and the fluorescent probe (at a fixed low concentration).

-

Dispense 10 µL of test compound dilutions into the wells.

-

Add 10 µL of the TEAD/probe pre-mixed solution to each well.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers. The output is typically in millipolarization (mP) units.

-

-

Data Analysis:

-

The raw data is the mP value.

-

Calculate % Inhibition based on high (TEAD + probe) and low (probe only) mP controls.

-

Determine IC50 values by plotting % Inhibition against compound concentration.

-

The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the probe and its concentration are known.

-

TEAD-Dependent Luciferase Reporter Assay

This cell-based assay measures the functional consequence of TEAD inhibition by quantifying the transcriptional activity of TEAD in living cells.

Principle: Reporter cells (e.g., HEK293T or specific cancer cell lines) are engineered to express a luciferase gene (e.g., Firefly luciferase) under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC).[12][16] When YAP/TAZ-TEAD complexes are active, they drive luciferase expression. Inhibitors of the pathway reduce the luciferase signal. A second, constitutively expressed luciferase (e.g., Renilla) is often co-transfected to normalize for cell number and transfection efficiency.[12][27]

Detailed Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293A) in a 96-well plate at a density that allows for optimal growth during the experiment.[16]

-

Transfect cells with the TEAD-responsive Firefly luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent. In some systems, cells stably expressing the reporters are used.[18][28]

-

-

Compound Treatment:

-

Luciferase Measurement:

-

Remove the treatment medium and wash the cells once with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Use a dual-luciferase reporter assay system (e.g., from Promega) according to the manufacturer's instructions.

-

Measure Firefly luciferase activity first, then add the quenching/Renilla substrate solution and measure Renilla luciferase activity in a plate-reading luminometer.

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize the data.

-

Express the results as a percentage of the activity seen in the DMSO-treated control cells.

-

Determine EC50 values by plotting the normalized reporter activity against the logarithm of the compound concentration.

-

References

- 1. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]

- 2. onclive.com [onclive.com]

- 3. youtube.com [youtube.com]

- 4. Hippo pathway inhibition by blocking the YAP/TAZ-TEAD interface: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are TEAD4 inhibitors and how do they work? [synapse.patsnap.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Structural and ligand-binding analysis of the YAP-binding domain of transcription factor TEAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progress with YAP/TAZ-TEAD inhibitors: a patent review (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex | MDPI [mdpi.com]

- 14. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. mdpi.com [mdpi.com]

- 20. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. rsc.org [rsc.org]

- 27. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. indigobiosciences.com [indigobiosciences.com]

- 29. researchgate.net [researchgate.net]

In-Depth Technical Guide to TEAD Ligand 1 Target Validation in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques and critical data for the target validation of TEAD (Transcriptional Enhanced Associate Domain) ligands, with a focus on TEAD 1, in the context of cancer cell biology. Dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activators YAP and TAZ, and their subsequent interaction with TEAD transcription factors, is a key driver in various cancers. This has spurred the development of small molecule inhibitors targeting the YAP/TAZ-TEAD interface or the palmitoylation of TEAD proteins, which is crucial for their activity.

Core Concepts in TEAD Target Validation

The validation of TEAD 1 as a therapeutic target in cancer cell lines hinges on demonstrating that its inhibition leads to a desired anti-cancer phenotype. This is typically achieved through a series of experiments designed to confirm target engagement, measure the impact on downstream signaling, and assess the effect on cancer cell viability and proliferation.

Quantitative Analysis of TEAD Inhibitor Potency

A critical aspect of TEAD ligand validation is the quantitative assessment of their potency in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the efficacy of different compounds. The following tables summarize the reported IC50 values for several TEAD inhibitors across a panel of cancer cell lines.

| TEAD Inhibitor | Cancer Cell Line | IC50 (nM) | Assay Type | Reference |

| K-975 | NCI-H2052 (Mesothelioma) | < 1000 | Cell Proliferation | [1] |

| MSTO-211H (Mesothelioma) | < 1000 | Cell Proliferation | [1] | |

| NCI-H2030 (NSCLC) | 10-20 | TEAD-Luciferase Reporter | [2] | |

| HOP 62 (NSCLC) | 10-20 | TEAD-Luciferase Reporter | [2] | |

| VT104 | NCI-H226 (Mesothelioma) | 42 | Cell Viability (7 days) | [3] |

| IAG-933 | NCI-H2052 (Mesothelioma) | 41 | Cell Proliferation (GI50) | [4] |

| NCI-H2052 (Mesothelioma) | 48 | YAP Reporter Gene Expression | [4] | |

| MSTO-211H (Mesothelioma) | 11-26 | TEAD Target Gene Expression | [4] | |

| NCI-H226 (Mesothelioma) | 11-26 | TEAD Target Gene Expression | [4] | |

| ISM-6331 | NCI-H226 (Mesothelioma) | 9 | Cell Proliferation | [5] |

| NCI-H2373 (Mesothelioma) | 4 | Cell Proliferation | [5] | |

| MSTO-211H (Mesothelioma) | 50 | Cell Proliferation | [5] | |

| NCI-H2052 (Mesothelioma) | 23 | Cell Proliferation | [5] | |

| JU-77 (Mesothelioma) | 8 | Cell Proliferation | [5] | |

| Mero14 (Mesothelioma) | 24 | Cell Proliferation | [5] | |

| Mero95 (Mesothelioma) | 10 | Cell Proliferation | [5] | |

| ZL-55 (Mesothelioma) | 18 | Cell Proliferation | [5] | |

| SPC-111 (Lung Cancer) | 81 | Cell Proliferation | [5] | |

| SCC-25 (Head and Neck Cancer) | 30 | Cell Proliferation | [5] | |

| C33A (Cervical Cancer) | 83 | Cell Proliferation | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and the logical flow of experimental procedures is crucial for a clear understanding of TEAD target validation.

References

- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]

The Structural Basis of TEAD Ligand Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, playing a pivotal role in cell proliferation, differentiation, and organ size control.[1] Their dysregulation is implicated in various cancers, making them a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth exploration of the structural basis of ligand binding to TEAD, with a focus on the well-characterized central palmitate-binding pocket.

The TEAD Structure and its Druggable Pocket

TEAD proteins consist of a conserved N-terminal DNA-binding domain (DBD) and a C-terminal YAP/TAZ-binding domain (YBD).[4] Within the YBD lies a deep, hydrophobic central pocket. This pocket is the natural binding site for palmitic acid, a post-translational modification essential for TEAD stability and its interaction with the transcriptional co-activators YAP and TAZ.[5] The high degree of conservation of this pocket across all four TEAD paralogs makes it an attractive target for the development of pan-TEAD inhibitors.[2]

Quantitative Analysis of TEAD Ligand Binding

A variety of small molecules have been developed to target the TEAD palmitate pocket, exhibiting a range of binding affinities and inhibitory activities. The following table summarizes key quantitative data for several representative TEAD inhibitors.

| Compound | Target(s) | Assay Type | Kd | Ki | IC50 | Reference(s) |

| IAG933 | TEAD1-4 | TR-FRET | - | - | 11-26 nM (cellular target gene expression) | [2] |

| MGH-CP1 | Pan-TEAD | TEAD-binding element luciferase reporter | - | - | 1.68 µM | [3] |

| MGH-CP12 | Pan-TEAD | TEAD-binding element luciferase reporter | - | - | 0.91 µM | [3] |

| JM7 | TEAD1-4 | YAP transcriptional reporter | - | - | 972 nM | [5] |

| Flufenamic Acid | TEAD4/YAP complex | - | - | - | Significant inhibition at 125 µM | [6] |

| TED-347 | TEAD/YAP | - | - | - | - | [6] |

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates tighter binding.[7][8][9] IC50 (half-maximal inhibitory concentration) reflects the functional potency of an inhibitor in a specific assay.[7][8][9]

Experimental Protocols for Characterizing TEAD Ligand Binding

The identification and characterization of TEAD inhibitors rely on a suite of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the disruption of the TEAD-YAP interaction by a test compound.

Principle: The assay measures the proximity of a donor fluorophore-labeled TEAD protein and an acceptor fluorophore-labeled YAP peptide. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A compound that disrupts the interaction will decrease the FRET signal.

Protocol Outline:

-

Reagent Preparation:

-

Recombinant, purified TEAD protein (e.g., TEAD4) labeled with a donor fluorophore (e.g., Terbium cryptate).

-

Synthetic YAP peptide (containing the TEAD-binding domain) labeled with an acceptor fluorophore (e.g., d2).

-

Test compounds serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Plate Setup:

-

Add a fixed concentration of labeled TEAD and YAP to each well of a low-volume 384-well plate.

-

Add varying concentrations of the test compound to the wells. Include DMSO as a vehicle control.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 4 hours) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor emission and plot it against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

This cell-based assay is used to qualitatively or semi-quantitatively assess the effect of a compound on the endogenous TEAD-YAP interaction within a cellular context.

Protocol Outline:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., NCI-H2052 mesothelioma cells) to a suitable confluency.

-

Treat the cells with varying concentrations of the test compound or DMSO for a specific duration (e.g., 4 hours).

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an antibody targeting one of the proteins of interest (e.g., anti-TEAD) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-